molecular formula C7H3BrF3N3 B2493189 2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1397287-53-4

2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B2493189
CAS RN: 1397287-53-4
M. Wt: 266.021
InChI Key: GQBFBUYSNNELQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of triazoles involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .


Molecular Structure Analysis

The molecular formula of 2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is C7H3BrF3N3. It is a heterocyclic compound with a pyridine ring, two nitrogen atoms, and a trifluoromethyl and bromine substituent.


Chemical Reactions Analysis

The chemical reactions of 2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involve a series of steps including dehydration, cyclization, and N-N bond formation .


Physical And Chemical Properties Analysis

2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a white or slightly yellow powder with a melting point of 150-155°C. It is soluble in most polar organic solvents and insoluble in nonpolar solvents. It has a high thermal stability, withstanding temperatures up to 300°C without any degradation or decomposition.

Scientific Research Applications

Synthesis and Characterization

BTP can be synthesized using various methods, including microwave-mediated reactions . Its characterization involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Limitations and Future Directions

Despite its promise, BTP may have limitations, such as stability under specific conditions. Future research could address these challenges.

Mechanism of Action

While the specific mechanism of action for 2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is not mentioned in the search results, triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Safety and Hazards

While the specific safety and hazards for 2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine are not mentioned in the search results, similar compounds have been classified as Acute Tox. 2 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 with target organs being the respiratory system .

properties

IUPAC Name

2-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-6-12-5-3-4(7(9,10)11)1-2-14(5)13-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBFBUYSNNELQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Br)C=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

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